

Biphenyl-4-yl-hydrazine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Biphenyl-4-YL-hydrazine hydrochloride

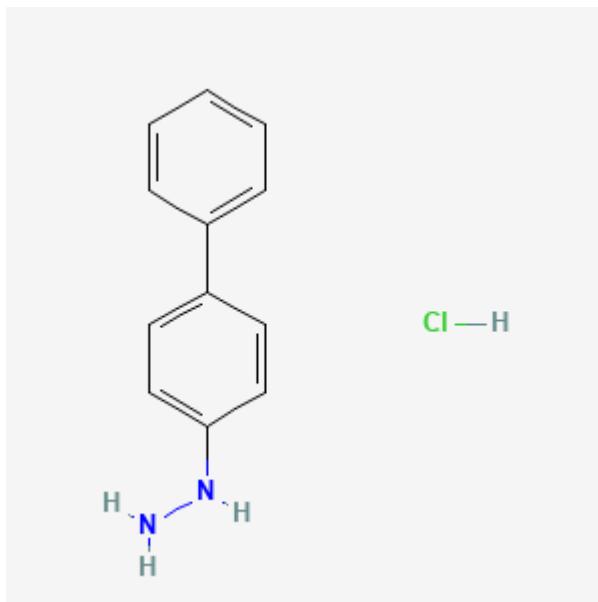
Cat. No.: B1267976

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-yl-hydrazine hydrochloride is a pivotal chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its unique structural features make it a valuable building block for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of its chemical properties, molecular structure, and established applications, with a focus on experimental protocols and its role in relevant biological pathways.


Chemical and Physical Properties

Biphenyl-4-yl-hydrazine hydrochloride is an off-white to beige solid. While there has been some inconsistency in reporting, the most widely accepted Chemical Abstracts Service (CAS) number is 63543-02-2.^{[1][2]} Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	63543-02-2	[1] [2]
Molecular Formula	C ₁₂ H ₁₃ ClN ₂	[1]
Molecular Weight	220.70 g/mol	[1]
IUPAC Name	(4-phenylphenyl)hydrazine;hydrochloride	[1]
Appearance	Off-white or beige solid	[3]
Synonyms	4-Biphenylhydrazine hydrochloride, N-Biphenyl-4-ylhydrazinium chloride, [1,1'-Biphenyl]-4-ylhydrazine hydrochloride	[1] [3]

Molecular Structure

The molecular structure of **biphenyl-4-yl-hydrazine hydrochloride** consists of a biphenyl group, where two phenyl rings are connected by a single bond. A hydrazine group (-NHNH₂) is attached to the fourth carbon (para position) of one of the phenyl rings. The hydrochloride salt is formed by the protonation of the hydrazine group.

Applications in Organic Synthesis

Biphenyl-4-yl-hydrazine hydrochloride is a versatile reagent in organic chemistry, most notably for its use in the Fischer indole synthesis.^[4] This reaction is a classic and widely used method for synthesizing indole ring systems, which are core structures in many pharmaceuticals.

Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form an indole.^{[4][5]}

Experimental Protocol: Synthesis of a Biphenyl-Substituted Indole

This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.

Materials:

- **Biphenyl-4-yl-hydrazine hydrochloride**
- An appropriate ketone or aldehyde (e.g., cyclohexanone)
- Acid catalyst (e.g., polyphosphoric acid, glacial acetic acid, or zinc chloride)
- Solvent (e.g., ethanol, toluene)
- Sodium bicarbonate solution
- Ethyl acetate
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware and stirring apparatus

Procedure:

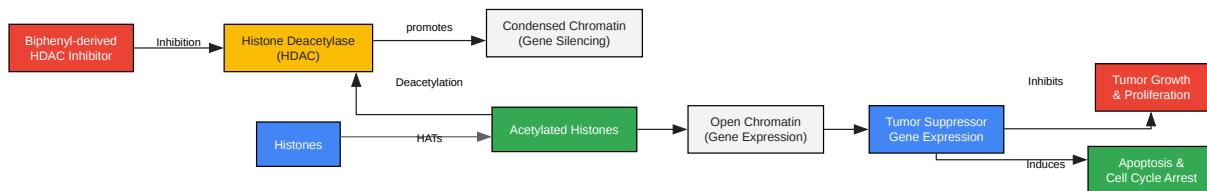
- Hydrazone Formation:
 - Dissolve **biphenyl-4-yl-hydrazine hydrochloride** (1 equivalent) in a suitable solvent such as ethanol.
 - Add the chosen ketone or aldehyde (1.1 equivalents) to the solution.
 - Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
 - The resulting phenylhydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be used directly in the next step.
- Indolization:
 - To the phenylhydrazone, add the acid catalyst. For example, polyphosphoric acid can be used as both a catalyst and a solvent at elevated temperatures (e.g., 80-120 °C). Alternatively, a catalytic amount of zinc chloride in a high-boiling solvent like toluene can be used under reflux.
 - Heat the reaction mixture and monitor its progress by TLC.
 - Upon completion, cool the reaction mixture to room temperature.
- Work-up and Purification:
 - Carefully quench the reaction by pouring it into a stirred mixture of ice and water.
 - Neutralize the acidic solution with a saturated sodium bicarbonate solution.
 - Extract the product with a suitable organic solvent, such as ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

- The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Role in Drug Development and Biological Activity

The biphenyl-hydrazine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. It serves as a key intermediate in the synthesis of molecules with potential therapeutic applications, including anti-cancer and antimicrobial agents.^[3]

Synthesis of Bioactive Hydrazone Derivatives


Biphenyl-4-yl-hydrazine hydrochloride can be readily converted to various hydrazone derivatives, which have shown a range of biological activities. For instance, the condensation of biphenyl-4-carboxylic acid hydrazide (derived from the corresponding hydrazine) with various aldehydes has yielded hydrazones with antimicrobial properties.^[6]

Precursor to Enzyme Inhibitors

Derivatives of biphenyl-4-yl-hydrazine have been investigated as inhibitors of various enzymes. For example, studies have shown that certain hydrazine derivatives can act as selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.^[7] Furthermore, biphenyl-4-yl-acrylohydroxamic acid derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents.^[8]

Signaling Pathway: HDAC Inhibition in Cancer Therapy

Histone deacetylases (HDACs) are enzymes that play a crucial role in the regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the deacetylation of histones and other proteins, which in turn results in the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequent cell cycle arrest, apoptosis, and inhibition of tumor growth.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of biphenyl-derived HDAC inhibitors in cancer therapy.

Conclusion

Biphenyl-4-yl-hydrazine hydrochloride is a compound of considerable importance to the scientific research community. Its utility in the synthesis of complex heterocyclic structures like indoles, coupled with the demonstrated biological activity of its derivatives, ensures its continued relevance in both synthetic chemistry and drug discovery. The protocols and pathways outlined in this guide are intended to provide a solid foundation for researchers working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]
- 7. Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biphenyl-4-yl-hydrazine Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267976#biphenyl-4-yl-hydrazine-hydrochloride-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com